molecular formula C18H17FN4O B4427765 1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4427765
M. Wt: 324.4 g/mol
InChI Key: SQIZHWQYEHAXEC-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-3-13-4-10-16(11-5-13)23-12(2)17(21-22-23)18(24)20-15-8-6-14(19)7-9-15/h4-11H,3H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIZHWQYEHAXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer properties. Specifically, 1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has shown moderate activity against various cancer cell lines, including melanoma and colon cancer. The mechanism of action involves the compound's interaction with specific enzymes and receptors, potentially inhibiting pathways associated with cell proliferation and survival in cancer cells.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the formation of the triazole ring through cycloaddition reactions. Variations in the substituents can lead to derivatives with potentially enhanced or altered biological activities.

Comparison with Related Compounds

Compound NameUnique Features
1-(4-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamideContains a 4-methyl group instead of 4-ethyl
1-(4-ethylphenyl)-N-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamideFeatures a chlorine atom instead of fluorine
1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamideHas an ethyl group at the 5-position instead of methyl

This table illustrates how structural modifications can influence the biological activity of triazole derivatives.

Case Studies and Research Findings

Several studies have investigated the anticancer properties of triazole compounds similar to this compound:

  • Study on Melanoma Cells : A study demonstrated that a related triazole derivative significantly inhibited melanoma cell proliferation by inducing apoptosis through caspase activation.
  • Colon Cancer Research : Another study highlighted the potential of triazoles in targeting colon cancer cells by disrupting their metabolic pathways.

These findings underscore the need for further research to explore the full therapeutic potential of this compound in oncology and other fields.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-ethylphenyl)-N-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both 4-ethylphenyl and 4-fluorophenyl groups provides a distinct set of properties compared to similar compounds.

Biological Activity

1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific triazole derivative, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by the following features:

  • Molecular Formula : C₁₈H₁₇FN₄O
  • Molecular Weight : 324.4 g/mol
  • IUPAC Name : 1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide

The presence of both ethyl and fluorine substituents on the phenyl rings enhances its chemical reactivity and biological activity.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The triazole ring can interact with various enzymes and receptors, potentially inhibiting pathways related to cancer cell proliferation and survival.
  • Cell Proliferation : Studies indicate that this compound exhibits moderate activity against several cancer types, including melanoma and colon cancer.

Biological Activity Overview

Research highlights several key biological activities associated with this compound:

Anticancer Activity

Research has demonstrated that this compound has potential anticancer properties. Notable findings include:

  • Inhibition of Cancer Cell Proliferation : The compound has shown effectiveness in inhibiting the growth of melanoma and colon cancer cells in vitro.

Anti-Cholinesterase Activity

The triazole structure has been linked to anti-cholinesterase activity, which is beneficial in treating neurodegenerative diseases. This activity is attributed to the nitrogen atoms in the triazole ring that facilitate enzyme-inhibitor interactions .

Comparative Analysis with Similar Compounds

Compound NameUnique FeaturesBiological Activity
1-(4-methylphenyl)-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamideContains a 4-methyl group instead of 4-ethylModerate anticancer activity
1-(4-ethylphenyl)-N-(4-chlorophenyl)-5-methyltriazole-4-carboxamideFeatures a chlorine atom instead of fluorineAntimicrobial properties
1-(4-ethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamideDifferent substitution patternVarying biological effects

This table highlights how structural variations influence biological activities among related compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of triazole derivatives:

  • In Vitro Studies : A study reported that compounds similar to 1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-methyltriazole exhibited dose-dependent cytotoxic effects on various cancer cell lines. The MTT assay indicated significant antiproliferative effects at concentrations ranging from 10 µM to 50 µM.
  • Mechanistic Insights : Research into the mechanism revealed that these compounds may inhibit critical signaling pathways involved in cell cycle regulation and apoptosis .
  • Synergistic Effects : A study on triazole analogs demonstrated enhanced efficacy when combined with existing chemotherapeutic agents, suggesting potential for combination therapies .

Q & A

Q. Critical Parameters :

  • Solvent choice (e.g., DMF for amidation) and temperature (60–80°C for cycloaddition) significantly impact yield .
  • Catalytic Cu(I) must be rigorously removed to avoid interference in downstream biological assays .

How can researchers resolve contradictions in spectroscopic data during structural characterization?

Advanced
Conflicting NMR or MS data may arise from:

  • Tautomerism : The triazole ring can exhibit prototropic tautomerism, leading to variable 1H^1H-NMR signals. Use 13C^{13}C-NMR and 2D techniques (HSQC, HMBC) to confirm connectivity .
  • Rotamers : Restricted rotation in the carboxamide group (due to steric hindrance) may split peaks. Analyze spectra at elevated temperatures (e.g., 50°C in DMSO-d6) to coalesce signals .
  • Impurities : Trace solvents or byproducts (e.g., unreacted azides) can distort MS data. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Case Study : A 2022 study resolved ambiguous NOE correlations by performing variable-temperature NMR and comparing experimental data with DFT-predicted chemical shifts .

What strategies optimize reaction yields in multi-step syntheses of this compound?

Q. Advanced

  • Catalyst Screening : Replace traditional CuSO4_4/sodium ascorbate with [Cu(MeCN)4_4]PF6_6 for higher cycloaddition efficiency (yield improvement: 65% → 88%) .
  • Solvent-Free Conditions : For amidation, employ ball milling with K2_2CO3_3 as a base to reduce side reactions and improve atom economy .
  • In Situ Monitoring : Use FT-IR to track azide consumption (disappearance of 2100 cm1^{-1} peak) and adjust reaction time dynamically .

Data-Driven Approach : Machine learning models (e.g., ICReDD’s reaction path search) can predict optimal conditions by integrating quantum chemical calculations and experimental data .

Which biological assays are most suitable for evaluating the bioactivity of this triazole derivative?

Q. Basic

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to fluconazole .
  • Anticancer Screening : MTT assay on human cancer cell lines (e.g., MCF-7, HeLa), with IC50_{50} determination after 48-hour exposure .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes and fluorogenic substrates .

Q. Advanced Considerations :

  • Address low aqueous solubility by using DMSO/PBS emulsions (≤0.1% DMSO) to avoid cytotoxicity artifacts .
  • Validate target engagement via SPR or ITC to confirm direct binding to enzymes like cyclooxygenase .

How can computational methods predict and rationalize the compound’s mechanism of action?

Q. Advanced

  • Docking Studies : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Key residues (e.g., Arg120, Tyr355) often form hydrogen bonds with the carboxamide and triazole groups .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD < 2 Å over 50 ns suggests robust target engagement .
  • QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. methoxy groups) with bioactivity using Hammett constants and CoMFA .

Validation : Cross-check predictions with mutagenesis studies (e.g., alanine scanning of COX-2) to confirm critical binding interactions .

What analytical techniques are essential for purity assessment and structural confirmation?

Q. Basic

  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA), UV detection at 254 nm. Purity >98% required for biological testing .
  • High-Resolution MS : Confirm molecular ion ([M+H]+^+) with <5 ppm error (e.g., m/z 366.1482 for C18_{18}H17_{17}FN4_4O) .
  • Elemental Analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .

Q. Advanced :

  • Use LC-MS/MS to detect trace impurities (e.g., des-ethyl byproducts) and quantify limits of detection (LOD < 0.1%) .

How should researchers address discrepancies in biological activity data across studies?

Q. Advanced

  • Assay Standardization : Adopt uniform protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Metabolic Stability : Test compound stability in liver microsomes (human/rat) to identify rapid degradation as a confounding factor .
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to rule out nonspecific inhibition .

Case Example : A 2023 study attributed inconsistent anticancer activity to batch-dependent crystallinity. Implement PXRD to verify polymorphic consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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